9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)-
Description
The compound 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)- (hereafter referred to as the target compound) is an anthraquinone derivative with a molecular formula of C₁₇H₁₆N₂O₄ . Its structure features amino (-NH₂), hydroxy (-OH), and methylamino (-NHCH₃) substituents at positions 1, 4/8, and 5, respectively. Anthraquinones are known for their planar aromatic core, enabling intercalation into DNA, and their substituents modulate biological activity, solubility, and toxicity .
Properties
IUPAC Name |
1-amino-4,8-dihydroxy-5-(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)12-8(18)4-2-6(16)10(12)14(13)20/h2-5,17-19H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNLGMGUWBMKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065568 | |
| Record name | 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13643-37-3 | |
| Record name | 1-Amino-4,8-dihydroxy-5-(methylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13643-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-4,8-dihydroxy-5-(methylamino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013643373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4,8-dihydroxy-5-(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.741 | |
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| Record name | 1-AMINO-4,8-DIHYDROXY-5-(METHYLAMINO)ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LRU8EG7PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Solvent Systems
Polar aprotic solvents (DMF, DMSO) improve solubility of anthracenedione intermediates but may complicate purification. Mixed solvents (MeCN/H2O) balance reactivity and isolation efficiency.
Catalysis
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate amine substitution by 40% in biphasic systems.
pH Control
Maintaining pH 7–8 during amination minimizes side reactions like quinone reduction.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
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Continuous Flow Reactors : Reduce reaction times from hours to minutes by enhancing heat/mass transfer.
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Purification : Reverse-phase HPLC (C18 columns, MeCN/H2O/0.1% H3PO4) achieves >99% purity.
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Waste Management : Alkali-neutralized filtrates reduce environmental impact vs. nitric acid routes.
Comparative Analysis of Synthesis Routes
| Method | Yield | Regioselectivity | Scalability | Safety |
|---|---|---|---|---|
| Nitration/Amination | 60–70% | Moderate | Moderate | Low (corrosive) |
| Boronic Acid-Mediated | 85–90% | High | High | High |
| Bromomethyl Substitution | 50–75% | High | Low | Moderate (toxic) |
The boronic acid route excels in yield and safety, whereas bromomethyl substitution offers superior regioselectivity for specialized applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones.
Reduction: Reduction of the quinone structure can revert it to the hydroxy form.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted anthracenediones depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Acts as an intermediate in the production of other anthraquinone derivatives.
Biology and Medicine:
- Investigated for its potential anticancer properties due to its ability to intercalate DNA.
- Studied for its antimicrobial and antifungal activities.
Industry:
- Utilized in the manufacturing of dyes for textiles and inks.
- Employed as an analytical reagent for detecting metal ions.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The hydroxy and amino groups facilitate binding to DNA and other cellular targets, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Anthraquinone Derivatives
Structural and Substituent Variations
The biological and chemical properties of anthraquinones are highly dependent on substituent type, position, and number. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Anthraquinone Derivatives
Cell Cycle Effects
- DHAQ (NSC 279836) : Induces G₂/M arrest at concentrations as low as 1–10 ng/mL in leukemia and hamster cells. Prolonged exposure leads to polyploidy (>4C DNA) in L1210 and Friend leukemia cells .
- HAQ : Requires 10-fold higher concentrations than DHAQ for similar G₂ blockades, highlighting the critical role of hydroxyl groups in potency .
Genotoxicity and Therapeutic Correlation
- DHAQ: Exhibits higher genotoxicity (chromosome breaks, sister chromatid exchanges) and therapeutic efficacy than Adriamycin (doxorubicin) .
- HAQ: Lower genotoxicity in cytogenetic assays but shows metabolic activation to mutagenic forms in bacterial tests .
- Target Compound: Methylamino substitution may reduce metabolic activation risks compared to HAQ, though this requires empirical validation.
Cytotoxicity and Selectivity
- NSC 279836 : IC₅₀ values range from 3.2 ng/mL (exponential cells) to 25.6 ng/mL (stationary cells), indicating higher efficacy against proliferating cells .
- Brominated Analog (CAS 84560-12-3) : Bromine addition likely increases cytotoxicity but may compromise selectivity due to enhanced electrophilic reactivity .
Physicochemical Properties
- Solubility: Hydroxyl and amino groups generally improve aqueous solubility. The target compound’s methylamino group may slightly reduce polarity compared to DHAQ’s hydroxyethylamino substituents .
- Stability: Anthraquinones with electron-withdrawing groups (e.g., bromine in CAS 84560-12-3) are more prone to degradation under UV light or basic conditions .
Biological Activity
9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(methylamino)- (CAS Number: 13643-37-3) is a compound belonging to the anthraquinone family. This compound exhibits significant biological activities, including anticancer, antibacterial, and antiviral properties. Its structure contributes to its interaction with biological macromolecules, particularly DNA, which is central to its mechanism of action.
- Molecular Formula : C15H12N2O4
- Molecular Weight : 284.271 g/mol
- LogP : 3.03
- InChI Key : NGNLGMGUWBMKHI-UHFFFAOYSA-N
Anticancer Properties
Research indicates that anthraquinones, including 9,10-anthracenedione derivatives, have been explored for their anticancer potential. The mechanism often involves intercalation into DNA, leading to the disruption of replication and transcription processes.
- A study demonstrated that derivatives of anthraquinones exhibit cytotoxic effects against various cancer cell lines. The intercalative nature of these compounds allows them to bind between DNA bases, causing structural distortions that inhibit cellular processes essential for tumor growth .
Antibacterial Activity
The antibacterial activity of 9,10-anthracenedione has been evaluated against several bacterial strains.
- Minimum Inhibitory Concentrations (MIC) :
These findings suggest that the compound can effectively inhibit the growth of certain pathogenic bacteria.
Antiviral Properties
The antiviral activity of anthraquinone derivatives has also been reported in literature. Studies have suggested potential efficacy against viruses such as hepatitis C and HIV through mechanisms involving inhibition of viral replication and interference with viral entry into host cells .
The primary mechanism by which 9,10-anthracenedione exerts its biological effects is through DNA intercalation. This process involves the insertion of the planar aromatic structure of the compound between base pairs in the DNA helix:
- Intercalation : The planar structure allows for tight binding within the DNA groove.
- Topological Changes : This binding leads to unwinding and lengthening of DNA strands, which can result in the formation of topoisomers.
- Inhibition of Enzymatic Activity : The structural changes can inhibit the activity of enzymes involved in DNA replication and repair processes .
Case Studies
Several studies have investigated the biological activities and potential therapeutic applications of anthraquinone derivatives:
- Study on Anticancer Activity :
- Antibacterial Efficacy :
Summary Table of Biological Activities
| Activity Type | Observed Effect | MIC Values |
|---|---|---|
| Anticancer | Cytotoxicity in various cancer cells | Not specified |
| Antibacterial | Inhibition of bacterial growth | Staphylococcus aureus: 0.0625 g/mL Bacillus proteus: 0.05 g/mL |
| Antiviral | Potential efficacy against viruses | Not specified |
Q & A
Q. What are the established synthetic routes for 1-amino-4,8-dihydroxy-5-(methylamino)-9,10-anthracenedione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and functionalization of anthracenedione derivatives. For example, analogous anthracene derivatives (e.g., 10-aryl-9-aminoanthracenes) are synthesized using lithium diisopropylamide (LIDA) in THF to facilitate deprotonation and subsequent coupling with brominated aryl groups . Optimization involves controlling temperature (-78°C to room temperature), stoichiometry of reagents, and solvent purity. Reaction progress can be monitored via thin-layer chromatography (TLC) and validated by NMR or IR spectroscopy .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to analyze aromatic proton environments and methylamino group signals, IR spectroscopy to identify hydroxyl (-OH) and amino (-NH) stretches, and UV-Vis spectroscopy to assess conjugation patterns in the anthracenedione core . Compare experimental data with computational predictions (e.g., DFT calculations) for validation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow hazard codes H300-H373 (acute toxicity, organ damage) and P201-P210 (prevent ignition, avoid heat). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas (e.g., argon) to prevent degradation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Q. What physicochemical properties (e.g., solubility, stability) are relevant for experimental design?
- Methodological Answer : The compound’s topological polar surface area (89.3 Ų) and logP (2.5) predict moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor aqueous solubility. Stability tests under varying pH, light, and temperature are essential; monitor degradation via HPLC .
Advanced Research Questions
Q. How do substituent positions (1-amino, 4,8-dihydroxy, 5-methylamino) influence electronic properties and reactivity?
- Methodological Answer : Perform Hammett analysis to quantify electron-donating/withdrawing effects of substituents. Use cyclic voltammetry to measure redox potentials of the anthracenedione core, which are critical for applications in photochemistry or catalysis. Compare with derivatives lacking methylamino or hydroxyl groups to isolate substituent effects .
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational equilibria?
Q. How can solubility challenges in aqueous or biological matrices be addressed without altering bioactivity?
Q. What strategies ensure data reproducibility given inconsistencies in published spectral databases?
Q. How does the compound behave under extreme experimental conditions (e.g., high temperature, UV irradiation)?
Q. How should contradictory data on reaction yields or byproduct formation be resolved?
- Methodological Answer :
Replicate experiments using design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent purity). Use high-resolution mass spectrometry (HRMS) to identify byproducts and propose mechanistic pathways. Compare findings with analogous syntheses (e.g., nitro- or chloro-substituted anthracenediones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
